molecular formula C15H22N2O3 B3101458 Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate CAS No. 1393441-91-2

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate

Cat. No.: B3101458
CAS No.: 1393441-91-2
M. Wt: 278.35
InChI Key: JIXNRXHYSFFQSZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate is a compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol.

Preparation Methods

The synthesis of tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organometallic reagents, copper catalysts, and boronic acids . Major products formed from these reactions include azetidine derivatives, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a tool for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a sphingosine-1-phosphate receptor agonist, which may have implications for treating multiple sclerosis and other inflammatory diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a sphingosine-1-phosphate receptor agonist, it regulates various biological functions, including cell proliferation, migration, and survival . This regulation is achieved through the activation of specific signaling pathways that modulate these cellular processes .

Comparison with Similar Compounds

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as tert-butyl 3-iodoazetidine-1-carboxylate and tert-butyl 3-oxoazetidine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and reactivity. The unique aminophenoxymethyl group in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Similar Compounds

  • Tert-butyl 3-iodoazetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Azetidine-3-carboxylic acid derivatives

Properties

IUPAC Name

tert-butyl 3-[(2-aminophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXNRXHYSFFQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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